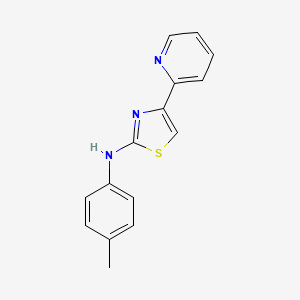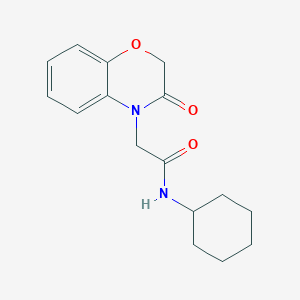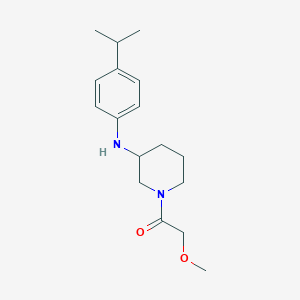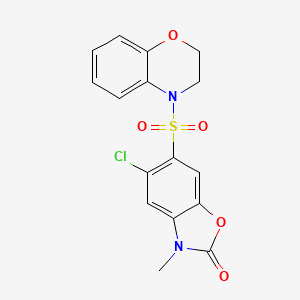
4-(3,5-dimethyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-dimethyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate is a compound of interest due to its unique structural features, including the presence of both pyridinium and thiazole rings. These features contribute to its chemical and physical properties, making it a subject of study in organic synthesis and potentially applicable in various fields, excluding its usage in drug applications as per the constraints provided.
Synthesis Analysis
The synthesis of compounds similar to 4-(3,5-dimethyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate often involves one-pot reactions or stepwise methods that allow for the introduction of the thiazol-2-olate moiety into the molecule. For instance, a related approach involves the use of 1,4-zwitterions derived from dimethylthiazole reacting with acetylenedicarboxylates and 3-formylchromones, leading to the formation of thiazolo[3,2-a]pyridine derivatives through an unusual rearrangement or a subsequent 1,2-aroyl migration at higher temperatures (Terzidis et al., 2010).
Molecular Structure Analysis
Molecular structure analyses, including X-ray crystallography, NMR, IR, MS, and elemental analysis, are pivotal in confirming the structure of synthesized compounds. The crystal and molecular structures of related dimethylisothiazolopyridines have been determined, revealing insights into their conformation and the interactions between different molecular moieties (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving 4-(3,5-dimethyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate or similar compounds can include nucleophilic substitutions, cycloadditions, and rearrangements, leading to a wide range of derivatives with varying properties. The reactivity of such compounds often depends on the presence of functional groups that can participate in these reactions, influencing their chemical behavior and the formation of novel compounds (Lamphon et al., 2004).
属性
IUPAC Name |
4-(3,5-dimethylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-3-8(2)5-13(4-7)10-9(6-14)16-11(15)12-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNYTDCHBSJPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)C2=C(SC(=N2)[O-])C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-fluorophenoxy)ethyl]pyrrolidine](/img/structure/B5644300.png)
![9-(5-propyl-1,3,4-oxadiazol-2-yl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5644308.png)

![(3R*,4S*)-1-[(3-chloro-2,6-difluorophenyl)acetyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5644323.png)
![4-{3-cyclopropyl-5-[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazol-1-yl}-1-methylpiperidine](/img/structure/B5644327.png)

![2-[(2E)-3-phenylprop-2-en-1-yl]-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5644349.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5644359.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]pyrrolidin-3-yl}-N,N-dimethylurea](/img/structure/B5644377.png)
![5,7-dimethyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5644380.png)
![N-(3-chlorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5644383.png)

![4-[1-(4-fluorobenzyl)-5-(tetrahydrofuran-3-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5644404.png)